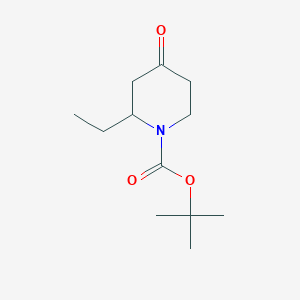
1-N-Boc-2-Ethylpiperidin-4-on
Übersicht
Beschreibung
Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Piperidinderivate wurden als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Hemmung der Proliferation und Metastasierung von Krebszellen gezeigt. Die spezifischen Wirkmechanismen werden noch untersucht, aber ihr Potenzial in der Krebsbehandlung ist unbestreitbar .
Antiviren-Anwendungen
Piperidinderivate wurden auch bei der Entwicklung von antiviralen Medikamenten eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, in den Replikationsprozess verschiedener Viren einzugreifen, was sie zu einem wertvollen Werkzeug im Kampf gegen Viruserkrankungen macht .
Antimalaria-Anwendungen
Die antimalariaartigen Eigenschaften von Piperidinderivaten wurden ebenfalls untersucht . Sie haben sich als wirksam bei der Hemmung des Wachstums von Plasmodium-Parasiten erwiesen, die für Malaria verantwortlich sind .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie haben die Fähigkeit, das Wachstum verschiedener Arten von Bakterien und Pilzen zu hemmen, was sie bei der Behandlung verschiedener Infektionskrankheiten nützlich macht .
Antihypertensive Anwendungen
Piperidinderivate wurden bei der Behandlung von Bluthochdruck eingesetzt . Sie können helfen, den Blutdruck zu senken, indem sie die Blutgefäße entspannen und erweitern .
Analgetische und Entzündungshemmende Anwendungen
Piperidinderivate wurden als analgetische (schmerzstillende) und entzündungshemmende Mittel eingesetzt . Sie können helfen, Schmerzen und Entzündungen im Körper zu reduzieren, was sie bei der Behandlung von Erkrankungen wie Arthritis nützlich macht .
Anti-Alzheimer-Anwendungen
Piperidinderivate wurden bei der Behandlung der Alzheimer-Krankheit eingesetzt . Sie können helfen, das Fortschreiten der Krankheit zu verlangsamen, indem sie die Bildung von Amyloid-Plaques im Gehirn hemmen .
Antipsychotische Anwendungen
Schließlich wurden Piperidinderivate als Antipsychotika eingesetzt . Sie können helfen, die Symptome verschiedener psychiatrischer Erkrankungen, einschließlich Schizophrenie, zu behandeln .
Zusammenfassend lässt sich sagen, dass "1-N-Boc-2-Ethylpiperidin-4-on" und seine Derivate eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Arzneimittelentwicklung haben. Ihre einzigartige chemische Struktur und pharmakologischen Eigenschaften machen sie zu einem wertvollen Werkzeug im Bereich der pharmazeutischen Chemie .
Eigenschaften
IUPAC Name |
tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHXLNQQNAXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626192 | |
| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-07-5 | |
| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylpiperidin-4-one, N-BOC protected 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)



![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
